A Comprehensive Technical Guide to D-Galactosamine Hydrochloride for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to D-Galactosamine Hydrochloride for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, experimental applications, and underlying signaling pathways of the potent hepatotoxic agent, D-Galactosamine hydrochloride.
D-Galactosamine hydrochloride is a synthetic amino sugar that serves as a critical tool in biomedical research, particularly in the study of liver disease. As a derivative of galactose, it is readily taken up by hepatocytes, where it exerts its toxic effects, primarily through the depletion of essential uridine (B1682114) nucleotides. This specific hepatotoxicity makes it an invaluable compound for inducing experimental liver injury in animal models, closely mimicking the pathophysiology of viral hepatitis and acute liver failure in humans. This guide provides a detailed overview of its chemical structure, physicochemical properties, experimental protocols for inducing liver injury, and the intricate signaling pathways it modulates.
Chemical Structure and Physicochemical Properties
D-Galactosamine hydrochloride is the hydrochloride salt of the amino sugar D-galactosamine. Structurally, it is a galactose molecule where the hydroxyl group at the C-2 position is replaced by an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
The chemical structure of D-Galactosamine hydrochloride is as follows:
Quantitative Data Summary
A summary of the key quantitative physicochemical properties of D-Galactosamine hydrochloride is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₄ClNO₅ | [1][2] |
| Molecular Weight | 215.63 g/mol | [1][2] |
| Melting Point | 182-185 °C (decomposes) | [3] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Solubility | ||
| Water | 50 mg/mL | [4][5] |
| DMSO | ~25 mg/mL | [6] |
| Ethanol | ~5 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| Specific Rotation [α]D | +94.0° to +98.0° (c=1, H₂O) | [7] |
| CAS Number | 1772-03-8 | [1][2] |
Experimental Protocols for Induction of Acute Liver Failure
D-Galactosamine hydrochloride is frequently used in combination with lipopolysaccharide (LPS) to induce a robust and reproducible model of acute liver failure (ALF) in rodents. This model is characterized by massive hepatocyte apoptosis and necrosis, accompanied by a strong inflammatory response.[8]
Detailed Methodology for D-Galactosamine/LPS-Induced Acute Liver Failure in Mice
This protocol outlines a standard procedure for inducing ALF in mice. Researchers should optimize parameters such as dosage and timing based on the specific animal strain and experimental objectives.
Materials:
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D-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)
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Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent)
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Sterile, pyrogen-free 0.9% saline
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Male C57BL/6J mice (6-8 weeks old)
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Sterile syringes and needles
Procedure:
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Preparation of Reagents:
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Prepare a 20 mg/mL solution of D-Galactosamine hydrochloride in sterile 0.9% saline. Ensure complete dissolution.
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Prepare a 10 µg/mL solution of LPS in sterile 0.9% saline.
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Animal Dosing:
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Monitoring and Sample Collection:
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Monitor the animals closely for clinical signs of distress.
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At predetermined time points (e.g., 6, 12, 24 hours post-injection), euthanize the animals.
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Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and cytokines (TNF-α, IL-6).[8][10]
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Harvest the liver for histopathological analysis (H&E staining), immunohistochemistry, and molecular analyses (Western blotting, RT-PCR).[8]
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Signaling Pathways in D-Galactosamine-Induced Hepatotoxicity
The hepatotoxicity of D-Galactosamine, particularly when co-administered with LPS, involves a complex interplay of signaling pathways that culminate in hepatocyte death and inflammation.
Experimental Workflow for Investigating D-Galactosamine/LPS-Induced Liver Injury
The following diagram illustrates a typical experimental workflow for studying the mechanisms of D-Galactosamine/LPS-induced acute liver failure.
Key Signaling Pathways
1. TNF-α Mediated Apoptosis:
LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages in the liver. This interaction triggers the activation of the transcription factor NF-κB, leading to the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[3]
D-Galactosamine sensitizes hepatocytes to the cytotoxic effects of TNF-α by depleting uridine triphosphate (UTP), which in turn inhibits the synthesis of RNA and proteins.[6] This transcriptional blockade prevents the expression of anti-apoptotic proteins.
TNF-α binds to its receptor (TNFR1) on the surface of hepatocytes, initiating a signaling cascade that activates caspases, the executioners of apoptosis.[3] This ultimately leads to DNA fragmentation and programmed cell death.
2. Crosstalk with PI3K/Akt/mTOR, JAK/STAT, and Nrf2-NFκB Pathways:
The cellular response to D-Galactosamine/LPS is further modulated by a complex network of intracellular signaling pathways that influence cell survival, inflammation, and oxidative stress.
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PI3K/Akt/mTOR Pathway: This pathway is generally pro-survival. Inhibition of the PI3K/Akt/mTOR pathway has been shown to be protective in D-Galactosamine/LPS-induced ALF, potentially by promoting chaperone-mediated autophagy.[11]
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JAK/STAT Pathway: Pro-inflammatory cytokines like IL-6, which are elevated in this model, can activate the JAK/STAT pathway, further exacerbating the inflammatory response.[2]
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Nrf2-NFκB Pathway: There is significant crosstalk between the Nrf2 and NF-κB pathways. Nrf2 is a master regulator of the antioxidant response, while NF-κB is a key driver of inflammation. D-Galactosamine-induced oxidative stress can activate Nrf2, which in turn can inhibit NF-κB activity, representing a potential protective mechanism.[12]
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 8. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 9. atsjournals.org [atsjournals.org]
- 10. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/AKt/mTOR signaling pathway protects against d-galactosamine/lipopolysaccharide-induced acute liver failure by chaperone-mediated autophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
